5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
“5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile” is a chemical compound . It is a solid in physical form . The compound has a molecular weight of 317.72 .
Molecular Structure Analysis
The molecular formula of the compound is C17H12ClN3S . The InChI code is 1S/C12H7ClF3N3S/c1-19-11(20-9-5-3-2-4-8(9)13)7(6-17)10(18-19)12(14,15)16/h2-5H,1H3 .Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 317.72 . The InChI code is 1S/C12H7ClF3N3S/c1-19-11(20-9-5-3-2-4-8(9)13)7(6-17)10(18-19)12(14,15)16/h2-5H,1H3 .Scientific Research Applications
Synthesis and Characterization :
- 3-R-sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles have been synthesized through reactions involving bis(alkylsulfanyl)methylidene malononitriles and phenylhydrazine, indicating a method for producing derivatives of the compound (Lipin et al., 2020).
Optical and Electronic Properties :
- Pyrazolo pyridine derivatives, similar to the compound of interest, exhibit specific optical and diode characteristics, useful in electronic applications. X-ray diffraction revealed their monoclinic polycrystalline nature, and they showed potential as photosensors (Zedan et al., 2020).
Corrosion Inhibition :
- Derivatives of pyranopyrazole, closely related to the target compound, have been studied as corrosion inhibitors for mild steel in acidic conditions, showing high inhibition efficiency. This suggests potential applications in material protection and preservation (Yadav et al., 2016).
Catalytic Applications :
- Research on sulfuric acid derivatives of pyrazolones, which are structurally related to the compound , has shown their effectiveness as recyclable catalysts in condensation reactions. This indicates potential for similar compounds in catalysis (Tayebi et al., 2011).
Pharmacological Research :
- A study on the synthesis and anti-inflammatory activity of pyrazolo[3,4-d]pyrimidines, which are structurally similar to the compound in focus, revealed their potential as therapeutic agents. This suggests possible pharmacological applications for the compound itself (El-Dean et al., 2016).
Structural Analysis :
- Investigations into the crystal structures of related compounds have provided insights into their molecular arrangement and potential interactions, which is vital for understanding the properties and applications of the compound (Mu et al., 2012).
Novel Heterocyclic Systems :
- Studies have shown the formation of novel heterocyclic systems involving derivatives of the compound, indicating its potential in developing new chemical entities for various applications (Bondarenko et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3S/c1-21-17(22-15-10-6-5-9-14(15)18)13(11-19)16(20-21)12-7-3-2-4-8-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVLNPHAUTYHCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)SC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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